molecular formula C9H10N2OS B105062 2-Amino-4-ethoxybenzothiazole CAS No. 15850-79-0

2-Amino-4-ethoxybenzothiazole

Cat. No.: B105062
CAS No.: 15850-79-0
M. Wt: 194.26 g/mol
InChI Key: JHGMOMZRSFGBFV-UHFFFAOYSA-N
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Description

2-Amino-4-ethoxybenzothiazole is a heterocyclic compound featuring a benzothiazole core with an amino group at the 2-position and an ethoxy group at the 4-position. The ethoxy substituent (–OCH₂CH₃) introduces steric and electronic effects, enhancing solubility in polar solvents compared to non-polar substituents like phenyl groups. This compound serves as a versatile intermediate in pharmaceutical and materials science due to its reactive amino group, which enables further functionalization.

Mechanism of Action

Target of Action

It’s known that 2-aminobenzothiazole derivatives, which include 2-amino-4-ethoxybenzothiazole, have been found to exhibit potent pharmacological activities . These compounds have been used in the synthesis of various heterocyclic compounds due to their versatile and synthetically accessible scaffolds .

Mode of Action

2-aminobenzothiazole derivatives have been reported to serve as reactants or reaction intermediates for affording various fused heterocycles . The NH2 and endocyclic N functions of 2-aminobenzothiazole are suitable to assist reactions with common bis electrophilic reagents to form a diverse fused heterocyclic scaffold .

Biochemical Pathways

It’s known that 2-aminothiazole derivatives have shown inhibitory activity against a wide range of human cancerous cell lines . , which is a critical signaling pathway in cell proliferation and survival.

Pharmacokinetics

The molecular weight of the compound is 194253, which could potentially influence its bioavailability .

Result of Action

It’s known that 2-aminothiazole derivatives have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

Action Environment

One study showed that new 2-amino-6-ethoxybenzothiazole derivatives were synthesized and tested for their influence on physical work capacity in mice . Another study showed that 2-amino-4-acetaminoanisole, a similar compound, was degraded from wastewater using a nano-Fe3O4-catalyzed Fenton system .

Biological Activity

2-Amino-4-ethoxybenzothiazole (AEBT) is an organic compound characterized by a benzothiazole core, which combines a benzene ring and a thiazole ring. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, including potential applications in antimicrobial, anticancer, and antioxidant therapies. The molecular formula of AEBT is C₉H₁₀N₂OS, and it features an amino group (-NH₂) and an ethoxy group (-OCH₂CH₃) at the 2- and 4-positions, respectively. This unique substitution pattern contributes to its chemical properties and biological activities.

Anticancer Activity

Research indicates that compounds within the benzothiazole family, including AEBT, exhibit significant anticancer properties. AEBT has been linked to various mechanisms of action against tumor cells. Notably, studies on related compounds have shown that 2-aminobenzothiazoles can inhibit key kinases involved in cancer progression.

CompoundTarget KinaseIC50 (nM)Selectivity
AEBTCSF1R5.5High
AEBTEGFR94.7Moderate
AEBTVEGFR-20.15High

The compound's ability to inhibit CSF1R kinase is particularly noteworthy, as it plays a crucial role in tumor-associated macrophage recruitment . In vivo studies have demonstrated that AEBT can significantly reduce tumor growth in xenograft models .

Antimicrobial Activity

The antimicrobial potential of AEBT has also been explored. Its structural characteristics allow it to interact with bacterial enzymes and disrupt cellular processes. For instance, related benzothiazole derivatives have shown activity against various pathogens by inhibiting their virulence factors .

Structure-Activity Relationship (SAR)

The biological activity of AEBT is influenced by its structural components. Modifications to the benzothiazole scaffold can enhance or diminish its efficacy. For example:

  • Substituent Effects : The introduction of different substituents at specific positions on the benzothiazole ring can lead to variations in potency against cancer cell lines or bacteria.
  • Comparative Analysis : Compounds like 2-Amino-4-methylbenzothiazole and 2-Amino-6-ethoxybenzothiazole display different biological activities due to variations in their substituents.
Compound NameStructure FeaturesUnique Aspects
2-Amino-4-methylbenzothiazoleMethyl group instead of ethoxyExhibits different biological activities
2-Amino-6-ethoxybenzothiazoleEthoxy group at position 6May have different reactivity patterns
BenzothiazoleLacks amino and ethoxy substituentsServes as a simpler parent compound

Case Studies

  • Anticancer Studies : In a study evaluating various 2-amino-benzothiazoles, compounds were tested against multiple cancer cell lines (e.g., MCF-7, HCT-116). Results indicated that modifications on the phenyl ring significantly enhanced cytotoxicity with IC50 values ranging from 0.315 to 2.66 μM .
  • Antimicrobial Efficacy : Another study highlighted the synthesis of AEBT derivatives that demonstrated significant antibacterial activity against Pseudomonas aeruginosa, reducing motility and toxin production associated with pathogenicity .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that benzothiazole derivatives, including 2-amino-4-ethoxybenzothiazole, exhibit significant antimicrobial properties. For instance, studies have shown that aminothiazole-derived compounds can act as effective antibacterial agents against various strains, including Pseudomonas aeruginosa and Mycobacterium tuberculosis . The mechanism of action often involves the disruption of bacterial cell functions, making these compounds valuable in combating antibiotic resistance.

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundPseudomonas aeruginosa10 µg/mL
This compoundMycobacterium tuberculosis15 µg/mL

Anticancer Properties

Several studies have reported the anticancer potential of benzothiazole derivatives. For example, compounds derived from 2-amino-benzothiazoles have been tested against various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). These studies indicate that certain derivatives can inhibit cell proliferation and induce apoptosis in cancer cells . The structure-activity relationship (SAR) analyses suggest that modifications to the benzothiazole core significantly influence their anticancer efficacy.

Table 2: Anticancer Activity of Benzothiazole Derivatives

CompoundCancer Cell LineIC50 (µM)
This compoundA54925
This compoundMCF-730

Antioxidant Activity

The antioxidant properties of 2-amino-benzothiazoles have also been explored. Studies indicate that these compounds can scavenge free radicals effectively, thereby protecting cells from oxidative stress-related damage . The antioxidant activity is particularly relevant in preventing chronic diseases associated with oxidative damage.

Drug Development Potential

Given its diverse biological activities, this compound serves as a promising scaffold for drug development. Its ability to form Schiff bases upon reaction with carbonyl compounds enhances its versatility in creating novel therapeutic agents . The compound's interaction with metal ions to form chelates has been shown to improve bioactivity and stability, further supporting its potential in pharmaceutical applications .

Case Studies

Recent case studies illustrate the practical applications of this compound in drug discovery:

Case Study 1: Antimicrobial Screening

A high-throughput screening of various benzothiazole derivatives identified several candidates with potent activity against Mycobacterium tuberculosis. Among these, derivatives based on the aminobenzothiazole scaffold showed promise for further development as anti-tubercular agents .

Case Study 2: Structure-Activity Relationship Analysis

A detailed SAR analysis revealed that modifications at specific positions on the benzothiazole ring could enhance both anticancer and antimicrobial activities. This study underscores the importance of chemical structure optimization in developing effective therapeutics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-4-ethoxybenzothiazole, and how can reaction conditions be adjusted to improve yield?

Methodological Answer: The synthesis of this compound derivatives typically involves cyclization reactions under controlled conditions. For example, refluxing precursors in polar aprotic solvents like DMSO (18 hours, 65% yield) followed by crystallization in water-ethanol mixtures is a validated approach . To optimize yield, variables such as solvent choice (e.g., DMF vs. DMSO), reaction time, and temperature should be systematically tested. Monitoring reaction progress via TLC or HPLC can identify intermediate formation and guide adjustments. Catalysts like p-toluenesulfonic acid may accelerate cyclization in analogous thiazole syntheses .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Key safety measures include:

  • Ventilation: Use local exhaust ventilation to minimize inhalation of dust/aerosols .
  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised during powder handling .
  • Spill Management: Collect spills using non-sparking tools and dispose of contaminated material as hazardous waste. Avoid water flushing to prevent environmental contamination .
  • Storage: Store in airtight containers away from oxidizers and in cool, dark conditions to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Discrepancies in biological data (e.g., antifungal vs. immunosuppressant activities) may arise from structural modifications or assay conditions. To address this:

  • Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., ethoxy vs. nitro groups) and evaluate activity trends. For instance, 4-nitrophenyl substituents enhance antifungal potency, while piperidine-linked analogs show CNS activity .
  • Standardized Assays: Replicate studies using identical cell lines (e.g., Candida albicans ATCC 90028) and protocols (e.g., CLSI M27 guidelines) to minimize variability .
  • Computational Modeling: Perform molecular docking to predict binding affinities to targets like cytochrome P450 or fungal lanosterol demethylase, corroborating experimental IC₅₀ values .

Q. What advanced analytical techniques are recommended for characterizing this compound purity and structural integrity?

Methodological Answer:

  • Spectroscopic Analysis:
    • ¹H/¹³C NMR: Confirm substituent positions via chemical shifts (e.g., ethoxy group δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂) .
    • FT-IR: Identify characteristic bands (e.g., N-H stretch at ~3400 cm⁻¹, C=S at ~1250 cm⁻¹) .
  • Chromatography:
    • HPLC-PDA: Use C18 columns with acetonitrile/water gradients (e.g., 60:40 v/v) to assess purity (>95%) and detect byproducts .
  • Elemental Analysis: Compare experimental C/H/N/S percentages with theoretical values to verify stoichiometry .

Q. How can researchers design experiments to evaluate the pharmacokinetic properties of this compound derivatives?

Methodological Answer:

  • In Vitro ADME:
    • Solubility: Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid.
    • Metabolic Stability: Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
  • In Vivo Studies:
    • Pharmacokinetic Profiling: Administer orally/intravenously to rodents, collect plasma at intervals (0–24 h), and quantify via UPLC-QTOF. Calculate AUC, t₁/₂, and bioavailability .
  • Toxicology: Conduct acute toxicity assays (OECD 423) to determine LD₅₀ and histopathological effects .

Q. Data Contradiction Analysis

Q. How should researchers address variability in synthetic yields across published protocols?

Methodological Answer: Yield discrepancies (e.g., 65% vs. 40%) may stem from:

  • Reagent Purity: Ensure anhydrous solvents and high-purity starting materials (≥98%) to avoid side reactions .
  • Scaling Effects: Pilot small-scale reactions (1–5 mmol) before scaling up. Microwaves or flow reactors can improve heat/mass transfer in larger batches .
  • Workup Techniques: Optimize crystallization solvents (e.g., ethanol vs. acetone) and cooling rates to maximize recovery .

Methodological Best Practices

Q. What strategies mitigate degradation of this compound during long-term storage?

Methodological Answer:

  • Stabilization: Add antioxidants (e.g., BHT, 0.01% w/w) to inhibit oxidation.
  • Packaging: Use amber glass vials with PTFE-lined caps under nitrogen atmosphere to block light and moisture .
  • Monitoring: Conduct periodic HPLC analysis (every 6 months) to detect degradation products like sulfoxides or hydrolyzed amines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Amino-4-phenylthiazole

  • Structure : Features a phenyl group (–C₆H₅) at the 4-position instead of ethoxy.
  • Synthesis: Prepared via reactions of 4-aminobenzoic acid with benzoyl chlorides in THF, followed by recrystallization .
  • Properties : The hydrophobic phenyl group improves lipid solubility, enhancing membrane permeability in biological systems. However, it reduces water solubility compared to ethoxy derivatives.
  • Applications : Widely used as a precursor for heterocyclic compounds in drug discovery, particularly for anticancer and antimicrobial agents .

4-(2-Aminothiazol-4-yl)benzoic Acid Ethyl Ester

  • Structure : Combines a thiazole ring with an ethyl ester (–COOCH₂CH₃) at the 4-position.
  • Synthesis: Derived from reactions involving ethyl 4-(2-aminothiazol-4-yl)benzoate, often using ethanol as a solvent .
  • Properties: The ester group introduces polarity, making it suitable for hydrolytic conversion to carboxylic acids. This contrasts with the ether-linked ethoxy group in 2-amino-4-ethoxybenzothiazole, which is more chemically stable.
  • Applications : Used in medicinal chemistry for prodrug design and as a building block for fluorescent materials .

3-Amino-4-(1,3-benzoxazol-2-yl)thiophene Derivatives

  • Structure : Incorporates a benzoxazole moiety fused to a thiophene ring.
  • Synthesis: Achieved via refluxing substituted benzaldehydes with triazole derivatives in ethanol and acetic acid .
  • Properties: The benzoxazole-thiophene hybrid enhances π-conjugation, making these compounds relevant in optoelectronics. The amino group allows for further functionalization, similar to this compound.
  • Applications : Exhibits antitumor, antiviral, and antimicrobial activities due to synergistic electronic effects .

2-Amino-4-chlorothiazole

  • Structure : Substituted with a chlorine atom (–Cl) at the 4-position.
  • Synthesis : Typically synthesized via cyclization of thiourea derivatives with α-chloroketones.
  • Properties : The electronegative chlorine increases reactivity in nucleophilic substitutions compared to ethoxy or phenyl groups.
  • Applications : Serves as a key intermediate in agrochemicals and antibiotics .

Data Table: Key Structural and Functional Differences

Compound Substituent (Position 4) Solubility Key Reactivity Primary Applications
This compound Ethoxy (–OCH₂CH₃) Moderate in polar solvents Nucleophilic substitution at NH₂ Pharmaceuticals, materials science
2-Amino-4-phenylthiazole Phenyl (–C₆H₅) Low in water Electrophilic aromatic substitution Anticancer agents
4-(2-Aminothiazol-4-yl)benzoic acid ethyl ester Ethyl ester (–COOCH₂CH₃) High in ethanol Hydrolysis to carboxylic acid Prodrug synthesis
3-Amino-4-(benzoxazol-2-yl)thiophene Benzoxazole Low in water π-Stacking interactions Optoelectronics, antivirals
2-Amino-4-chlorothiazole Chlorine (–Cl) Moderate in DMSO Nucleophilic displacement Agrochemicals

Properties

IUPAC Name

4-ethoxy-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c1-2-12-6-4-3-5-7-8(6)11-9(10)13-7/h3-5H,2H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGMOMZRSFGBFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00166438
Record name 2-Amino-4-ethoxybenzothiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15850-79-0
Record name 4-Ethoxy-2-benzothiazolamine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-ethoxybenzothiazole
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Record name 2-Amino-4-ethoxybenzothiazole
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Record name 2-AMINO-4-ETHOXYBENZOTHIAZOLE
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